molecular formula C₁₉H₂₂O₄ B042604 2,3-Didehydrogibberellin A9 CAS No. 2531-21-7

2,3-Didehydrogibberellin A9

Cat. No.: B042604
CAS No.: 2531-21-7
M. Wt: 314.4 g/mol
InChI Key: NJHXRWOUQCGQAV-MMZROTCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Didehydrogibberellin A9 is a pivotal intermediate in the gibberellin (GA) biosynthetic pathway, offering researchers a critical tool for elucidating the complex mechanisms of plant growth and development. This compound occupies a key position in the early 13-hydroxylation pathway, serving as a direct precursor to bioactive GAs such as GA4 and GA7. Its primary research value lies in its utility for studying the enzymatic activity of gibberellin 3β-hydroxylases and other downstream modification enzymes. By utilizing this compound as a substrate, scientists can precisely investigate the regulation of gibberellin metabolism, the functional characterization of biosynthetic genes, and the physiological impact of altered GA levels in mutant plant models. Furthermore, it is an essential standard for analytical chemistry, enabling the accurate quantification of GA pathway metabolites via techniques like LC-MS/MS in studies of plant responses to environmental stimuli, hormonal crosstalk, and developmental transitions such as seed germination, stem elongation, and flowering. This high-purity compound is indispensable for advanced research in plant physiology, biochemistry, and molecular biology, providing foundational insights with potential applications in agricultural science and crop improvement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5R,8R,9S,10R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17?,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHXRWOUQCGQAV-MMZROTCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332092
Record name 2,3-Dehydro-gibberellin A9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2531-21-7
Record name 2,3-Dehydro-gibberellin A9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Interconversions of 2,3 Didehydrogibberellin A9

Metabolic Fates and Deactivation Pathways of Gibberellin A9 and Related Gibberellins (B7789140)

Conversion to Bioactive Gibberellins (e.g., GA4, GA1)

The conversion of the inactive precursor GA9 into the highly bioactive Gibberellin A4 (GA4) is a critical activation step in the gibberellin biosynthesis pathway. nih.govtandfonline.com This transformation is catalyzed by the enzyme GA 3-oxidase (GA3ox), a 2-oxoglutarate-dependent dioxygenase (2-ODD) that hydroxylates the 3β-position of the GA9 molecule. nih.govnih.gov

Research across different plant and fungal species has elucidated this metabolic route. In the fungus Phaeosphaeria sp. L487, GA9 is efficiently metabolized into GA4. tandfonline.comtandfonline.com This late C-3 hydroxylation pathway is also prominent in higher plants. tandfonline.com For instance, in cucumber (Cucumis sativus), the biologically inactive GA9 is synthesized in the ovaries and then transported to the sepals and petals. nih.govbiologists.com Within these floral tissues, GA9 is converted into the bioactive GA4, which is essential for the development of female flowers. nih.govbiologists.com This spatial separation of precursor synthesis and conversion into the active hormone allows for precise control of developmental processes. nih.gov

While GA4 is a major bioactive gibberellin, Gibberellin A1 (GA1) is another potent, bioactive form, particularly in certain species and developmental contexts. nih.govwikipedia.org GA1 is synthesized from Gibberellin A20 (GA20), a direct metabolic product of GA9 in some pathways. The conversion of GA20 to GA1 is also catalyzed by GA 3-oxidase. nih.gov Therefore, GA9 is a precursor to two major bioactive gibberellins, GA4 (directly) and GA1 (indirectly, via GA20). nih.govtandfonline.com

Table 1: Conversion of Gibberellin A9 to Bioactive Gibberellins

Precursor Enzyme Product Bioactivity Organism/Tissue Studied Reference(s)
Gibberellin A9 GA 3-oxidase (GA3ox) Gibberellin A4 (GA4) Bioactive Phaeosphaeria sp., Cucumber (sepals/petals) nih.govnih.govtandfonline.comtandfonline.com
Gibberellin A9 GA 13-oxidase Gibberellin A20 (GA20) Intermediate Tripterygium wilfordii researchgate.net
Gibberellin A20 GA 3-oxidase (GA3ox) Gibberellin A1 (GA1) Bioactive Higher Plants, Phaeosphaeria sp. nih.govtandfonline.com

Catabolic Pathways and Inactivation of Gibberellin A9

To maintain hormonal homeostasis and prevent excessive growth responses, plants must deactivate surplus gibberellins. mdpi.comfrontiersin.org GA9 and its bioactive product, GA4, are subject to several catabolic (inactivation) pathways. The primary mechanism for inactivating C19-gibberellins like GA9 and GA4 is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox). wikipedia.orgmdpi.com

This enzymatic modification results in the formation of biologically inactive products. For example, the 2β-hydroxylation of GA9 produces the inactive GA51. nih.gov Similarly, the bioactive GA4 is converted to the inactive catabolite GA34 by the same class of enzymes. nih.govbiologists.com Studies in cucumber have demonstrated that a catabolic GA 2-oxidase from pumpkin can act on both GA9 and GA4, highlighting its role in down-regulating the levels of both the precursor and the active hormone. biologists.com

Another deactivation pathway described in rice involves 16α,17-epoxidation by a cytochrome P450 monooxygenase, although the primary inactivation route for C19-GAs in most higher plants is 2β-hydroxylation. wikipedia.orgmdpi.com These catabolic processes are crucial for fine-tuning the concentration of active gibberellins, ensuring that growth and development proceed in a controlled manner. oup.com

Table 2: Key Inactivation Reactions of Gibberellin A9 and its Downstream Product GA4

Substrate Enzyme Class Reaction Inactive Product Reference(s)
Gibberellin A9 GA 2-oxidase (GA2ox) 2β-hydroxylation Gibberellin A51 (GA51) nih.gov
Gibberellin A4 GA 2-oxidase (GA2ox) 2β-hydroxylation Gibberellin A34 (GA34) nih.govbiologists.com

Interconversion Products of Gibberellin A9 Metabolism (e.g., GA20, GA10)

The metabolism of GA9 is not limited to direct activation to GA4 or inactivation. It can also be converted to other gibberellins, which can be intermediates in other branches of the GA metabolic network.

One of the most significant interconversion products is Gibberellin A20 (GA20). In shoots of dwarf pea (Pisum sativum), radiolabeled GA9 was shown to be metabolized into GA20. nih.gov More recent research has identified specific enzymes responsible for this conversion. In the plant Tripterygium wilfordii, a novel GA 13-oxidase, named TwGA13ox, was found to be a 2-ODD enzyme that specifically catalyzes the 13-hydroxylation of GA9 to produce GA20. researchgate.netfrontiersin.org This enzyme did not, however, catalyze the conversion of GA4 to GA1. researchgate.net A similar activity has been noted in soybean, where the cytochrome P450 enzyme CYP72A135 also catalyzes the conversion of GA9 to GA20. frontiersin.orgnih.gov This pathway is significant as GA20 is the immediate precursor to the bioactive GA1. nih.gov

Another metabolite identified in studies with dwarf pea shoots is Gibberellin A10 (GA10). nih.gov Kinetic studies showed that GA10 levels increased over time following the application of labeled GA9, indicating its production from GA9 within the plant tissue. nih.gov Other identified metabolites include 2,3-dihydro-GA31, demonstrating the complexity of GA9 metabolism in planta. nih.gov These interconversions highlight the role of GA9 as a central hub in the gibberellin metabolic grid, with its fate being determined by the specific enzymatic activities present in a given plant tissue and species. annualreviews.org

Table 3: Identified Interconversion Products from Gibberellin A9 Metabolism

Metabolite Precursor Plant/Organism Reference(s)
Gibberellin A20 (GA20) Gibberellin A9 Pisum sativum, Tripterygium wilfordii, Soybean researchgate.netnih.govfrontiersin.org
Gibberellin A10 (GA10) Gibberellin A9 Pisum sativum nih.gov
2,3-dihydro-GA31 Gibberellin A9 Pisum sativum nih.gov

Enzymatic Regulation and Genetic Control of 2,3 Didehydrogibberellin A9 Metabolism

Characterization of Enzymes Involved in Gibberellin A9 Biosynthesis and Didehydrogenation

The steady-state level of GA9, and thus the substrate availability for conversion to 2,3-Didehydrogibberellin A9, is determined by the interplay of several key enzymes. These enzymes belong predominantly to the 2-oxoglutarate-dependent dioxygenase superfamily and are responsible for the final steps of gibberellin biosynthesis and turnover. rsc.orgnih.gov

Gibberellin 20-oxidases (GA20ox) are crucial multifunctional enzymes in the gibberellin biosynthetic pathway that directly produce the precursors to GA9. uniprot.orgoup.com Specifically, GA20ox enzymes catalyze the sequential oxidation of the C-20 methyl group of C20-GAs, such as GA12 and GA53, ultimately leading to its removal and the formation of C19-GAs, including GA9 and GA20, respectively. apsnet.org In Arabidopsis thaliana, for instance, GA20ox enzymes convert GA12 into GA9 through a three-step oxidation process. slu.se

Once GA9 is formed, it can be converted into the biologically active GA4 by Gibberellin 3-oxidases (GA3ox). oup.com These enzymes catalyze the 3β-hydroxylation of their substrates. rsc.org The activity of GA3ox on GA9 represents a critical activation step in the pathway, producing a potent signaling molecule. mdpi.com Therefore, the balance of GA20ox and GA3ox activities directly influences the pool of GA9 available for other modifications, including didehydrogenation.

Table 1: Key Biosynthetic Enzymes in the GA9 Pathway

Enzyme Family Function Substrate(s) Product(s)
Gibberellin 20-oxidase (GA20ox) Catalyzes the removal of C-20 to form C19-GAs GA12, GA53 GA9, GA20
Gibberellin 3-oxidase (GA3ox) Catalyzes 3β-hydroxylation (activation) GA9, GA20 GA4, GA1

Gibberellin 2-oxidases (GA2ox) play a catabolic role by deactivating gibberellins (B7789140), including GA9 and the bioactive GA4. pnas.org This deactivation is primarily achieved through 2β-hydroxylation. pnas.orgwikipedia.org For example, a GA 2-oxidase cloned from runner bean (Phaseolus coccineus) was shown to convert GA9 into the inactive GA51. pnas.orgrothamsted.ac.uk Some GA2ox enzymes can further oxidize the 2β-hydroxylated product. pnas.org The action of GA2ox enzymes is a key mechanism for maintaining GA homeostasis, effectively reducing the levels of both GA9 and its active derivatives. nih.gov This regulation ensures that the concentration of active gibberellins is finely tuned to meet the developmental needs of the plant. rothamsted.ac.uk

Another metabolic fate for GA9 is methylation, a reaction catalyzed by gibberellin carboxyl methyltransferases. The enzyme gibberellin A9 O-methyltransferase (GAMT) utilizes S-adenosyl-L-methionine to convert GA9 into its methyl ester, O-methyl gibberellin A9. zfin.orgrhea-db.orgtamu.edu This modification is considered a deactivation step. In Arabidopsis, two enzymes, GAMT1 and GAMT2, are known to methylate various gibberellins. nih.gov While their primary substrates are other GAs, GAMT enzymes have been shown to possess activity towards GA9 as well. expasy.org

The major enzymes controlling the later stages of GA9 metabolism—GA20ox, GA3ox, and GA2ox—are all members of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. rsc.orgnih.govnih.gov These non-heme iron-containing enzymes couple the oxidation of their primary substrate (a gibberellin precursor) with the oxidative decarboxylation of a co-substrate, 2-oxoglutarate, to produce succinate (B1194679) and CO2. nih.gov The formation of this compound from GA9 is a desaturation reaction. While the specific enzyme has not been fully characterized in plants, a fungal GA4 desaturase (DES) from Fusarium fujikuroi, which converts GA4 to GA7 by introducing a C-1,2 double bond, was identified as a 2-ODD. oup.com This suggests that the didehydrogenation of GA9 could also be catalyzed by a member of this versatile enzyme superfamily.

Genetic Regulation of Enzyme Expression and Activity

The enzymatic activities described above are ultimately controlled at the genetic level. The expression of genes encoding GA biosynthetic and catabolic enzymes is highly regulated by developmental cues, environmental signals, and hormonal feedback loops. nih.govannualreviews.org

Genes encoding the key enzymes in gibberellin metabolism have been identified and characterized in numerous plant species, including the model organisms Arabidopsis thaliana and rice (Oryza sativa). nih.govresearchgate.net These enzymes are typically encoded by small multigene families, allowing for differential expression patterns and regulation. slu.se

In Arabidopsis, there are five GA20ox genes, five GA3ox genes, and seven GA2ox genes. slu.sefrontiersin.org Studies using mutants and promoter-reporter gene fusions have shown that these genes have distinct but often overlapping expression patterns in different tissues and at various developmental stages. slu.senih.gov For example, in Arabidopsis, AtGA20ox1, AtGA20ox2, and AtGA20ox3 are the dominant paralogs for vegetative and reproductive growth, while AtGA3ox1 and AtGA3ox2 are key for producing bioactive GAs. slu.sewikipedia.org

The expression of these genes is subject to feedback regulation by the concentration of bioactive GAs. rothamsted.ac.uknih.gov High levels of active gibberellins tend to down-regulate the expression of biosynthetic genes like GA20ox and GA3ox and up-regulate the expression of the catabolic GA2ox genes. pnas.orgrothamsted.ac.uk This homeostatic mechanism ensures that gibberellin levels are maintained within an optimal range.

Table 2: Selected Genes Involved in GA9 Metabolism in Arabidopsis thaliana

Gene Encoded Enzyme Primary Function in GA9 Pathway
AtGA20ox1, AtGA20ox2, AtGA20ox3 Gibberellin 20-oxidase Synthesis of GA9 from GA12
AtGA3ox1, AtGA3ox2 Gibberellin 3-oxidase Conversion of GA9 to bioactive GA4
AtGA2ox1, AtGA2ox2 Gibberellin 2-oxidase Deactivation of GA9 to GA51
GAMT1, GAMT2 GA carboxyl methyltransferase Deactivation of GA9 via methylation

Transcriptional and Post-Transcriptional Control of Gibberellin Homeostasis

The maintenance of gibberellin levels, including precursors like GA9 which is dehydrogenated to form this compound, is a classic example of metabolic homeostasis, primarily controlled by feedback and feed-forward loops at the level of gene expression. Current time information in Regional Municipality of Niagara, CA.researchgate.net This regulation ensures that bioactive GAs are present at optimal concentrations, responding to both developmental cues and environmental signals. hmdb.ca

Transcriptional Feedback and Feed-forward Regulation:

A primary mechanism for controlling GA levels is the transcriptional regulation of the genes encoding key biosynthetic and catabolic enzymes. The expression of genes for GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), which are involved in the final steps of producing bioactive GAs, is subject to negative feedback regulation. Current time information in Regional Municipality of Niagara, CA.uniprot.org When bioactive GAs like GA1 and GA4 accumulate, they signal to suppress the transcription of GA20ox and GA3ox genes. Current time information in Regional Municipality of Niagara, CA.uniprot.org Conversely, under GA-deficient conditions, the expression of these genes is induced to boost GA production. uniprot.org

The enzyme GA20-oxidase is critical in this context as it catalyzes the conversion of GA12 to GA9, the direct precursor of this compound. uniprot.orguniprot.orguniprot.org Therefore, the transcriptional suppression of GA20ox genes by high levels of bioactive GAs directly limits the substrate pool for the synthesis of this compound.

In a feed-forward mechanism, high levels of bioactive GAs actively promote the transcription of genes encoding GA 2-oxidases (GA2ox). Current time information in Regional Municipality of Niagara, CA.ebi.ac.uk These enzymes are responsible for the deactivation of GAs. ebi.ac.uk For instance, some GA 2-oxidases can hydroxylate C19-GAs such as GA9, thereby reducing its availability for conversion to other forms. nih.gov This dual control—suppressing synthesis and promoting deactivation—provides a robust system for fine-tuning GA concentrations. Current time information in Regional Municipality of Niagara, CA.

Role of DELLA Proteins and Transcription Factors:

Central to this regulatory system are the DELLA proteins, which are nuclear-localized growth repressors. Current time information in Regional Municipality of Niagara, CA. In the absence of bioactive GAs, DELLA proteins are stable and active. They interact with various transcription factors to modulate the expression of GA-responsive genes. researchgate.netuniprot.org DELLAs have been shown to directly or indirectly activate the transcription of GA20ox and GA3ox genes, contributing to the feedback mechanism. uniprot.org

When bioactive GAs are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, leading to the degradation of DELLA proteins via the 26S proteasome pathway. Current time information in Regional Municipality of Niagara, CA.uniprot.org This degradation relieves the repression of growth and also alters the expression of GA metabolism genes, forming a core part of the homeostatic control. Current time information in Regional Municipality of Niagara, CA.

Post-Transcriptional Control:

Beyond transcriptional regulation, evidence for post-transcriptional control of GA metabolism is emerging, particularly in response to environmental stresses. Studies in maize have shown that under conditions of drought and cold, the observed changes in GA levels cannot be explained by transcript levels alone. lookchem.com Computational modeling and enzymatic assays revealed that the activity of GA 20-oxidase and GA 2-oxidase is modulated post-transcriptionally to adjust GA distributions and mediate growth responses to stress. lookchem.com This suggests an additional layer of regulation that can rapidly modify enzyme activity without the need for de novo transcription and translation, allowing for more immediate responses to environmental changes.

The enzymatic conversion of this compound itself is carried out by GA 3β-hydroxylase (encoded by the GA4 gene in Arabidopsis thaliana), which converts it to 2,3-oxido-GA9. nih.gov The regulation of this enzyme's expression and activity is therefore a direct control point for the metabolism of this compound. The expression of GA3ox genes is known to be inhibited by bioactive GAs as part of the feedback loop. uniprot.org

The intricate network of transcriptional and post-transcriptional controls on GA biosynthetic and catabolic enzymes collectively determines the metabolic flux through the pathway, thereby regulating the levels of all gibberellin intermediates, including this compound.

Data Tables

Table 1: Key Genes and Transcription Factors in Gibberellin Homeostasis

Gene/Protein Function Regulatory Mechanism Impact on this compound Metabolism References
GA20ox (Gibberellin 20-oxidase) Biosynthesis enzyme; converts GA12 to GA9.Negative feedback: Transcription is suppressed by high levels of bioactive GAs. Activated by DELLAs and certain transcription factors (e.g., GAF1, RSG).Directly controls the production of GA9, the precursor to this compound. uniprot.orguniprot.orguniprot.org Current time information in Regional Municipality of Niagara, CA.uniprot.orguniprot.org
GA3ox (Gibberellin 3-oxidase) Biosynthesis enzyme; converts GA9 to bioactive GA4. Can also convert 2,3-Didehydro-GA9 to 2,3-oxido-GA9.Negative feedback: Transcription is suppressed by high levels of bioactive GAs. Activated by DELLAs and GAF1.Acts on the precursor GA9 and can directly metabolize this compound. uniprot.orgnih.govresearchgate.net Current time information in Regional Municipality of Niagara, CA.uniprot.orgnih.gov
GA2ox (Gibberellin 2-oxidase) Catabolic (deactivation) enzyme; hydroxylates GAs, including GA9.Feed-forward: Transcription is induced by high levels of bioactive GAs. Activated by transcription factors like HB40/JUB1.Reduces the pool of GA9 available for conversion to this compound. nih.gov Current time information in Regional Municipality of Niagara, CA.ebi.ac.uknih.gov
DELLA Proteins Nuclear growth repressors.Degraded in the presence of bioactive GAs. Act as co-activators for transcription factors regulating GA metabolism genes.Modulate the expression of GA20ox and GA3ox, thereby influencing the entire pathway leading to and from this compound. Current time information in Regional Municipality of Niagara, CA.researchgate.netuniprot.org
GID1 (Gibberellin Insensitive Dwarf1) Gibberellin receptor.Binds to GA, leading to the degradation of DELLA proteins. Transcription is activated by DELLAs.Initiates the signaling cascade that controls the stability of DELLA proteins, a key hub in GA homeostasis. Current time information in Regional Municipality of Niagara, CA.uniprot.orguniprot.org
GAF1 (GAI-Associated Factor 1) Transcription Factor.Forms a complex with DELLA to activate GA20ox and GA3ox transcription.Directly promotes the expression of genes responsible for producing the precursor (GA9) and metabolizing this compound. researchgate.netnih.gov
HB40 / JUB1 Transcription Factors.Part of a regulatory network that activates GA catabolism (GA2ox) and represses GA biosynthesis.Act to reduce overall GA levels, including the precursor GA9. nih.gov

Transport and Homeostasis of 2,3 Didehydrogibberellin A9 and Its Precursors

Long-Distance Translocation of Gibberellin Precursors in Plants

Research has established that the precursors of bioactive gibberellins (B7789140) are the primary forms mobilized for long-distance signaling in plants. frontiersin.org This transport can occur from root-to-shoot and shoot-to-root, utilizing the plant's vascular system. frontiersin.org

In the model plant Arabidopsis thaliana, the precursor Gibberellin A12 (GA12) has been identified as a major mobile signal for long-distance growth regulation. researchgate.net Quantitative analysis of vascular exudates shows that GA12 is transported through both the xylem and the phloem. sci-hub.seresearchgate.net It is suggested that GA12 moves from the root to the shoot via the xylem and from photosynthetic source tissues to sink tissues via the phloem. sci-hub.senih.gov Similarly, in pea (Pisum sativum), the biologically inactive precursor Gibberellin A20 (GA20) is the main form transported from leaves to the apical regions of the plant. biologists.com

Grafting experiments have provided significant evidence for the long-distance movement of these precursors. For instance, studies with GA-deficient mutants have shown that growth can be restored in mutant scions when grafted onto wild-type rootstocks, indicating the movement of a signal from the root to the shoot. sci-hub.se The translocation of GAs from leaves to sink organs through the phloem has also been demonstrated, highlighting the essential role of leaves in providing GA signals for processes like stem elongation and cambial activity in tobacco. nih.gov This long-range transport of inactive precursors allows for their conversion to bioactive forms only in specific target tissues, providing a precise regulatory mechanism. researchgate.net

Table 1: Documented Mobile Gibberellin Precursors and Their Transport Routes

Precursor Plant Species Transport Route Primary Function Reference(s)
Gibberellin A12 (GA12) Arabidopsis thaliana Xylem (root to shoot), Phloem (source to sink) Long-distance growth signal sci-hub.seresearchgate.netnih.gov
Gibberellin A20 (GA20) Pisum sativum (Pea) Phloem (leaves to apices) Apical development biologists.com
Gibberellin A9 (GA9) Cucumis sativus (Cucumber) Ovaries to sepals/petals Female flower development biologists.comresearchgate.net

Tissue-Specific Distribution and Movement of Gibberellin A9

Gibberellin A9 (GA9), a precursor in the gibberellin biosynthesis pathway, exhibits highly specific patterns of distribution and movement, which are critical for the development of particular organs. researchgate.netoup.com A notable example is its role in the female flower development of cucumber (Cucumis sativus). biologists.comresearchgate.net

In cucumber, high concentrations of GA precursors, including GA12, Gibberellin A15 (GA15), and GA9, are found in the ovaries. biologists.com From the ovaries, the biologically inactive GA9 is transported to the sepal and petal tissues. nih.govresearchgate.net Within these tissues, GA9 is converted into the bioactive Gibberellin A4 (GA4) by the enzyme GA 3-oxidase. biologists.comresearchgate.net This localized conversion is essential for the proper development of the female flower. researchgate.net This mechanism, involving the transport of an inactive precursor rather than the bioactive hormone itself, may help maintain the distinct identities of floral organs and prevent processes like sex reversion in female flowers. biologists.comresearchgate.net

The distribution of GAs within the cucumber female flower further illustrates this tissue-specificity. While ovaries are rich in precursors, the highest levels of bioactive GA4 and its catabolite, Gibberellin A34 (GA34), are found in the sepals and petals. biologists.com The pedicel, in contrast, shows high levels of catabolic products, indicating it is a site of GA degradation. biologists.com

In developing seeds of pea (Pisum sativum), GA9 has also been identified within the embryo, with its concentration peaking between 12 and 16 days after anthesis, suggesting a role in embryo development. oup.com

Table 2: Tissue-Specific Localization of Gibberellins in Cucumber Female Flowers

Tissue Predominant Gibberellin(s) Primary Activity Reference(s)
Ovary GA9, GA12, GA15 (precursors) Synthesis and export of precursors biologists.com
Sepals/Petals GA4 (bioactive), GA34 (catabolite) Conversion of GA9 to GA4, site of GA action biologists.comresearchgate.net
Stigma GA precursors and bioactive GAs GA perception and signaling biologists.com
Pedicel GA34, GA51 (catabolites) GA catabolism/degradation biologists.com

Mechanisms and Pathways of Phytohormone Transport in Plant Systems

Phytohormone transport is a fundamental process that governs plant growth and development, occurring at cellular, tissue, and whole-plant levels. byjus.com The movement of these signaling molecules relies on the plant's vascular tissues—the xylem and phloem—and specific transport proteins. quora.comcsbsju.edu

Vascular Transport: The long-distance transport of phytohormones is primarily mediated by the xylem and phloem. byjus.comoup.com

Xylem: This tissue transports water and mineral salts from the roots to the rest of the plant. quora.comoup.com Some phytohormones, like cytokinins synthesized in the roots, are transported to the shoots via the xylem stream. plantarc.com

Phloem: The phloem translocates sugars (like sucrose) and other organic nutrients from photosynthetic sources (mainly leaves) to sinks (areas of growth or storage). quora.comoup.com It is the main route for the transport of many hormones, including gibberellins and auxins. nih.govcsbsju.edumdpi.com

Gibberellin transport is generally considered non-polar, meaning it can move in multiple directions within the phloem. csbsju.edudoubtnut.com While phloem is the principal pathway, lateral movement between the phloem and xylem can also occur, allowing for broader distribution. doubtnut.com

Cellular Transport Mechanisms: At the cellular level, hormone movement across membranes is a regulated process involving several mechanisms:

Diffusion: Small, uncharged molecules can move across membranes via simple diffusion. For weak acids like gibberellins, an "acid trap" mechanism has been proposed, where the lower pH of the apoplast (space outside the cell membrane) facilitates protonation and diffusion into the higher pH of the cytoplasm. nih.gov

Active Transport: This energy-dependent process moves substances against their concentration gradient and is crucial for establishing hormone gradients. unacademy.comyoutube.com It relies on specific transporter proteins embedded in the cell membrane. researchgate.net

Several families of transporter proteins have been identified as being involved in phytohormone transport:

NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF): Several members of this family have been identified as gibberellin importers. nih.gov

SWEET Transporters: Originally known as sugar transporters, SWEET13 and SWEET14 have also been shown to import gibberellins. nih.gov

ATP-Binding Cassette (ABC) Transporters: This large family of proteins acts as cellular pumps. The AtABCG14 transporter, for example, is essential for transporting cytokinins from the roots to the shoots in Arabidopsis. bnl.gov

PIN-FORMED (PIN) and AUX1 Proteins: These are well-known auxin transporters responsible for the polar transport of auxin, which is critical for establishing developmental patterns. mdpi.commetwarebio.com

Multidrug and Toxic Compound Extrusion (MATE) Transporters: These have also been implicated in the transport of various phytohormones. researchgate.net

The coordinated action of these vascular pathways and cellular transporters allows the plant to precisely control the distribution of hormones, ensuring they reach their target tissues at the appropriate time and concentration to regulate growth and development. nih.govplantarc.com

Molecular Mechanisms of 2,3 Didehydrogibberellin A9 Action and Signaling

Gibberellin Perception and Receptor-Mediated Signaling (e.g., GID1)

The perception of gibberellins (B7789140) is initiated by the binding of a bioactive GA molecule to a soluble receptor known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.gov GID1 is a hormone-sensitive lipase-like protein that, upon binding to a GA, undergoes a conformational change. nih.gov This change is crucial as it creates a binding surface for the DELLA proteins. researchgate.net

ComponentFunctionKey Characteristics
Gibberellin (GA)Signaling MoleculeBioactive forms bind to the GID1 receptor.
GID1 ReceptorGA PerceptionA soluble nuclear protein that undergoes a conformational change upon GA binding.
GA-GID1 ComplexSignal InitiationForms a binding site for DELLA proteins.

Role of DELLA Proteins as Growth Repressors in Gibberellin Signaling

DELLA proteins are nuclear-localized proteins that act as key repressors of plant growth and development. In the absence of gibberellins, DELLA proteins bind to and inactivate various transcription factors, thereby preventing the expression of genes required for processes such as stem elongation, seed germination, and flowering.

The formation of the GA-GID1 complex leads to the recruitment of DELLA proteins. This interaction targets the DELLA proteins for degradation via the 26S proteasome pathway. nih.gov Specifically, the GA-GID1-DELLA complex is recognized by an F-box protein (such as SLY1 in Arabidopsis or GID2 in rice), which is a component of an SCF E3 ubiquitin ligase complex. nih.gov This complex then polyubiquitinates the DELLA protein, marking it for destruction by the proteasome.

The degradation of DELLA proteins alleviates their repressive effect, allowing the previously sequestered transcription factors to become active and initiate the transcription of GA-responsive genes. The efficacy of a particular gibberellin, such as 2,3-Didehydrogibberellin A9, in promoting growth would correlate with its ability to induce the degradation of DELLA proteins. However, specific studies detailing the effect of this compound on the stability of DELLA proteins are currently lacking.

StateKey EventsOutcome
Low GibberellinDELLA proteins are stable and bind to transcription factors.Growth is repressed.
High GibberellinGA binds to GID1, which then binds to DELLA proteins. DELLA proteins are polyubiquitinated and degraded by the 26S proteasome.Growth is promoted.

Downstream Gene Expression Regulation and Transcriptional Reprogramming

The degradation of DELLA proteins triggers a significant shift in the plant's transcriptome, leading to widespread changes in gene expression that ultimately drive growth and developmental processes. The transcription factors released from DELLA repression can then bind to the promoter regions of their target genes and either activate or repress their transcription.

This transcriptional reprogramming affects a diverse range of genes, including those involved in cell wall modification, hormone biosynthesis and signaling, and cell cycle progression. For instance, genes encoding enzymes like xyloglucan endotransglucosylase/hydrolases (XTHs), which are involved in cell wall loosening, are often upregulated, facilitating cell expansion and stem elongation.

While the general landscape of GA-regulated gene expression is well-studied, the specific set of genes and the magnitude of their expression changes in response to this compound have not been specifically documented. It is anticipated that, as a gibberellin, it would modulate a similar suite of genes, with the precise effects being dependent on its specific bioactivity and metabolic stability.

Interactions and Crosstalk with Other Phytohormone Pathways

Synergistic and Antagonistic Interactions with Auxins

The interplay between gibberellins (B7789140) (GAs) and auxins, primarily indole-3-acetic acid (IAA), is a cornerstone of plant developmental regulation, influencing processes from seed germination to fruit development. mdpi.commedicine.dp.ua This relationship can be both synergistic and antagonistic, depending on the specific tissue, developmental stage, and environmental context. savemyexams.com

Auxin can promote the biosynthesis of bioactive GAs. usp.br For instance, in decapitated pea and tobacco stems, the application of auxin has been shown to restore the levels of bioactive GAs, suggesting that auxin produced in the apical bud is a crucial signal for GA synthesis in the elongating internodes. usp.br This interaction is mediated at the genetic level, where auxin can upregulate the expression of key GA biosynthesis genes, such as those encoding GA 20-oxidase and GA 3-oxidase. mdpi.com Conversely, GAs can also influence auxin transport and signaling. nih.gov

A key point of interaction is the regulation of DELLA proteins, which are master negative regulators of GA signaling. Auxin can promote the degradation of DELLA proteins, thereby enhancing GA responses. savemyexams.com This provides a mechanism for auxin to sensitize tissues to GA, leading to a coordinated promotion of cell elongation and growth.

However, the interaction is not always cooperative. In certain developmental contexts, the balance between auxin and GA is critical. For example, while both hormones are essential for fruit initiation, they are thought to have distinct roles in the subsequent stages of fruit growth, with their relative concentrations influencing the final morphology of the fruit. frontiersin.org

Table 1: Examples of Synergistic and Antagonistic Interactions between Gibberellins and Auxins

Developmental ProcessNature of InteractionMolecular Mechanism (General for GAs)
Stem ElongationSynergisticAuxin promotes GA biosynthesis; Auxin promotes DELLA protein degradation. savemyexams.comusp.br
Root GrowthComplexGA-induced root elongation often requires auxin. savemyexams.com
Fruit DevelopmentSynergistic & DistinctBoth are required for fruit initiation; relative levels affect morphology. frontiersin.org
Apical DominanceComplexInteractions influence lateral bud outgrowth.

Interplay with Cytokinins in Developmental Regulation

Gibberellins and cytokinins often exhibit antagonistic interactions in regulating various aspects of plant development, particularly in the control of shoot and root meristem activity. mdpi.com The balance between these two hormones is a critical determinant of cell division and differentiation.

In the shoot apical meristem (SAM), GAs are generally considered to promote cell differentiation, while cytokinins promote cell division and maintain the undifferentiated state of the stem cells. KNOXI proteins, which are key regulators of SAM function, have been shown to induce cytokinin biosynthesis while repressing GA biosynthesis, thereby maintaining a low GA/cytokinin ratio that is essential for meristem identity. savemyexams.com

In contrast, during processes like leaf senescence, cytokinins act to delay the process, whereas GAs can sometimes promote it. The antagonistic relationship is also evident in root development, where auxins and cytokinins have opposing effects on lateral root formation, with GAs often interacting within this framework. mdpi.commdpi.com Cytokinins generally inhibit lateral root development, a process that is promoted by auxin. mdpi.com Gibberellins can modulate this interaction, although the precise mechanisms are still being elucidated.

Despite the predominantly antagonistic relationship, synergistic interactions have also been observed. For instance, in certain species and under specific conditions, GAs and cytokinins can act together to regulate morphological and physiological traits. mdpi.com

Table 2: Interplay between Gibberellins and Cytokinins in Plant Development

Developmental ProcessGeneral InteractionKey Regulatory Factors (General for GAs)
Shoot Apical MeristemAntagonisticKNOXI proteins regulate GA and cytokinin biosynthesis. savemyexams.com
Root DevelopmentAntagonisticThe balance between auxin, cytokinin, and GA influences lateral root formation. mdpi.commdpi.com
Leaf SenescenceAntagonisticCytokinins generally delay senescence, while GAs can promote it.
Seed GerminationAntagonisticGAs promote germination, while cytokinins can have inhibitory effects.

Modulation of Gibberellin Responses by Abscisic Acid and Ethylene (B1197577)

The interactions between gibberellins, abscisic acid (ABA), and ethylene are central to the regulation of plant responses to both developmental cues and environmental stresses. libretexts.org ABA and GAs are classic antagonists, with their balance being a key regulator of seed dormancy and germination. nih.gov

ABA promotes seed dormancy and inhibits germination, while GAs break dormancy and promote germination. This antagonism is achieved through reciprocal regulation of each other's metabolism and signaling pathways. ABA can inhibit the expression of GA biosynthesis genes and promote the expression of GA catabolism genes. mdpi.com Conversely, GAs can repress ABA signaling. During germination, a shift in the GA/ABA ratio in favor of GAs is a critical event.

Ethylene's interaction with gibberellins is more complex and can be either synergistic or antagonistic depending on the specific process and plant species. researchgate.net In some cases, ethylene can inhibit GA responses by stabilizing DELLA proteins, thereby acting antagonistically to GAs. mdpi.com This is observed in the regulation of root growth, where GAs promote elongation and ethylene inhibits it. mdpi.com However, in other situations, such as the submergence response in deepwater rice, ethylene and GAs act synergistically to promote stem elongation. savemyexams.com Ethylene can also influence GA biosynthesis, further highlighting the intricate nature of their crosstalk. mdpi.com

Table 3: Modulation of Gibberellin Responses by Abscisic Acid and Ethylene

PhytohormoneGeneral Interaction with GibberellinsDevelopmental/Stress Response
Abscisic Acid (ABA)AntagonisticSeed dormancy and germination, stress responses. mdpi.comnih.gov
EthyleneContext-Dependent (Antagonistic/Synergistic)Root growth, shoot elongation, fruit ripening, stress responses. mdpi.comsavemyexams.commdpi.com

Occurrence and Distribution of 2,3 Didehydrogibberellin A9

Endogenous Presence and Levels in Higher Plants

2,3-Didehydrogibberellin A9, a derivative of the plant hormone gibberellin A9 (GA9), has been identified as an endogenous compound in certain higher plants, although its distribution and abundance appear to be less widespread compared to other major gibberellins (B7789140). Research has confirmed its natural occurrence, particularly within the reproductive tissues of specific species.

One of the definitive identifications of endogenous this compound comes from studies on the seeds of Marah macrocarpa, a species of wild cucumber. In this plant, a specific biosynthetic pathway has been elucidated where this compound serves as an intermediate in the formation of another gibberellin, GA7. This indicates a clear and functional role for the compound in the metabolic processes of this plant.

While not always detected as a naturally occurring gibberellin in all plant species, the metabolic capacity to process this compound has been demonstrated in maize (Zea mays). When externally applied to maize seedlings, 2,3-dehydro-GA9 was metabolized into other gibberellin forms. This suggests that even if it is not a primary endogenous gibberellin in maize, the enzymatic machinery to convert it exists, hinting at potential, yet undiscovered, metabolic pathways or the ability to process related compounds.

The general consensus from available research is that the non-13-hydroxylation pathway, which would involve this compound, is likely a minor branch of gibberellin biosynthesis in many well-studied plants like maize. This is in contrast to the more dominant early 13-hydroxylation pathway.

Currently, comprehensive data quantifying the endogenous levels of this compound across a wide array of higher plant species and tissues remains limited. Its identification has often been part of broader metabolic studies rather than targeted quantitative analyses.

Table 1: Endogenous Presence of this compound in Higher Plants

Plant SpeciesTissueFinding
Marah macrocarpaSeedsConfirmed endogenous presence as an intermediate in the biosynthesis of GA7.
Zea maysSeedlingsNot confirmed as a major endogenous gibberellin, but the plant demonstrates the ability to metabolize exogenously applied 2,3-dehydro-GA9.

Production and Detection in Fungi (Gibberella fujikuroi) and Bacteria (e.g., Leifsonia soli, Bradyrhizobium japonicum)

The production of gibberellins is not exclusive to plants; various microorganisms, including fungi and bacteria, are also known to synthesize these hormones.

The fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi) is arguably the most famous microbial source of gibberellins, leading to their initial discovery. This plant pathogen is a prolific producer of a wide range of gibberellins, most notably gibberellic acid (GA3). nih.govnih.govnih.govfrontiersin.orgnih.gov While the gibberellin biosynthetic pathway in G. fujikuroi has been extensively studied, the production of this compound by this fungus is not a prominent feature in the existing literature. The primary metabolic pathways documented for this fungus focus on the synthesis of other gibberellin analogues.

In the bacterial domain, certain species have been identified as producers of gibberellins. One such example is Leifsonia soli . A specific strain, SE134, isolated from soil, has been shown to produce a variety of gibberellins. jmb.or.krresearchgate.net Quantitative analysis of the culture filtrate of L. soli SE134 revealed the presence of several gibberellins, including GA9. However, the direct detection of this compound in this bacterium has not been specifically reported in the available research. The focus has been on the identification of more common gibberellins. jmb.or.kr

Another bacterium of interest is Bradyrhizobium japonicum , a nitrogen-fixing symbiont of soybeans. While the genome and symbiotic functions of this bacterium have been extensively studied, there is currently no significant evidence to suggest that it is a producer of gibberellins, including this compound. Research on B. japonicum has largely centered on its role in nitrogen fixation and the genetic elements involved in this process.

Table 2: Gibberellin Production by Selected Microorganisms

MicroorganismCompoundProduction Status
Gibberella fujikuroiGibberellins (e.g., GA3)Well-established producer. nih.govnih.govnih.govfrontiersin.orgnih.gov
This compoundNot reported as a significant product.
Leifsonia soli SE134Gibberellins (including GA9)Confirmed producer. jmb.or.krresearchgate.net
This compoundNot specifically detected.
Bradyrhizobium japonicumGibberellinsNo significant evidence of production.
This compoundNo significant evidence of production.

Identification as a Metabolite in Mammalian Systems (e.g., Mus musculus)

The presence and metabolism of gibberellins, including their derivatives, are primarily associated with plants and microorganisms. There is no scientific evidence to suggest that this compound is an endogenous compound or a metabolite in mammalian systems such as Mus musculus (the house mouse). The metabolic pathways for diterpenoid hormones like gibberellins are not known to exist in mammals. Therefore, the identification of this compound as a metabolite in mammalian systems has not been reported.

Detection in Algae and Other Lower Plant Forms

The study of gibberellins and their biosynthesis extends to lower plant forms, including algae. While the presence of various gibberellins and their precursors has been documented in some algal species, specific data on the detection of this compound in algae and other lower plant forms is not currently available in the scientific literature. Research in this area has generally focused on the more common and biologically active gibberellins.

Advanced Analytical Methodologies for 2,3 Didehydrogibberellin A9 Research

Extraction and Purification Techniques from Biological Matrices

The initial and most critical step in the analysis of 2,3-Didehydrogibberellin A9 from biological sources, such as plant tissues or fungal cultures, is its efficient extraction and subsequent purification from a complex mixture of other metabolites. nih.gov The choice of extraction solvent and purification strategy is paramount to ensure high recovery and sample purity.

Typically, a polar solvent system is employed for the initial extraction of gibberellins (B7789140). A common approach involves homogenizing the biological material in 80% methanol (B129727). The lipophilic nature of the gibberellin backbone, combined with the polar carboxylic acid group, allows for effective solubilization in this solvent mixture. To minimize enzymatic degradation of the target analyte, extractions are often performed at low temperatures.

Following extraction, a multi-step purification protocol is generally required to remove interfering substances like pigments, lipids, and other plant hormones. A general purification scheme for gibberellins that would be applicable to this compound is outlined below:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of gibberellins from crude extracts. scirp.org C18 cartridges are commonly employed, where the gibberellins are retained on the solid phase and interfering polar compounds are washed away. The retained gibberellins can then be eluted with a less polar solvent, such as methanol or acetonitrile (B52724).

Liquid-Liquid Partitioning: This classical technique can be used to separate acidic gibberellins from neutral and basic impurities. The extract is typically partitioned between an aqueous buffer and an immiscible organic solvent, such as ethyl acetate (B1210297), at a controlled pH.

Immunoaffinity Chromatography: For highly specific purification, immunoaffinity columns prepared with monoclonal antibodies raised against gibberellins can be utilized. This technique offers excellent selectivity for the gibberellin class of compounds.

An illustrative workflow for the extraction and purification of this compound from a hypothetical plant matrix is presented in Table 1.

Table 1: Illustrative Workflow for Extraction and Purification of this compound

Step Procedure Purpose
1. Homogenization Fresh or lyophilized tissue is ground in cold 80% aqueous methanol. To disrupt cell walls and solubilize gibberellins.
2. Centrifugation/Filtration The homogenate is centrifuged or filtered to remove solid debris. To obtain a clear crude extract.
3. Solvent Evaporation The methanol is removed from the supernatant under reduced pressure. To concentrate the extract in the aqueous phase.
4. pH Adjustment & Partitioning The aqueous extract is acidified (pH 2.5-3.0) and partitioned against ethyl acetate. To separate acidic gibberellins into the organic phase.
5. Solid-Phase Extraction The ethyl acetate fraction is passed through a C18 SPE cartridge. To remove pigments and other interfering compounds.

| 6. Elution | The gibberellins are eluted from the SPE cartridge with methanol. | To recover the purified gibberellin fraction. |

Chromatographic Separation Methods

Chromatography is the cornerstone of gibberellin analysis, enabling the separation of individual gibberellins from complex mixtures. The choice of chromatographic technique depends on the volatility and polarity of the analyte and the desired resolution and sensitivity.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. nih.gov Gibberellins, including this compound, are not inherently volatile due to their carboxylic acid and hydroxyl groups. Therefore, derivatization is a mandatory step prior to GC analysis. The most common derivatization procedure involves methylation of the carboxylic acid group to form the methyl ester, followed by trimethylsilylation of any hydroxyl groups.

The resulting derivatized this compound methyl ester trimethylsilyl (B98337) ether would be amenable to separation on a non-polar or semi-polar capillary GC column. The retention time of the compound would be influenced by its volatility and its interaction with the stationary phase.

High-performance liquid chromatography is a versatile and widely used technique for the separation of gibberellins, as it does not require derivatization and is suitable for thermally labile compounds. scirp.orgrsc.orgnih.gov Reversed-phase HPLC with a C18 column is the most common mode of separation.

For the separation of this compound, a gradient elution with a mobile phase consisting of an aqueous solution of a weak acid (e.g., acetic acid or formic acid) and an organic modifier (e.g., methanol or acetonitrile) would be employed. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. The presence of the double bond in the 2,3-position may slightly alter its retention behavior compared to the saturated Gibberellin A9.

Table 2: Hypothetical HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 205 nm or Mass Spectrometry

| Injection Volume | 20 µL |

Thin-layer chromatography is a simple, cost-effective, and rapid technique that can be used for the qualitative analysis and preliminary purification of gibberellins. nih.gov For this compound, a silica (B1680970) gel TLC plate would be used as the stationary phase, and a mixture of a non-polar and a polar organic solvent would serve as the mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The position of the spot corresponding to this compound on the developed chromatogram, represented by its retention factor (Rf) value, would depend on its polarity relative to other components in the sample. Visualization of the spots can be achieved by spraying with a suitable reagent, such as a sulfuric acid-ethanol mixture, followed by heating, which induces fluorescence under UV light.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is the definitive method for the identification and quantification of gibberellins due to its high sensitivity and selectivity. nih.gov

GC-MS is the gold standard for the structural elucidation and quantification of gibberellins. springernature.com Following GC separation of the derivatized this compound, the eluting compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification.

The mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds in the molecule. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This enhances the sensitivity and selectivity of the analysis. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended for accurate quantification.

Table 3: Predicted Key Mass Fragments for Derivatized this compound (Hypothetical)

Derivative Predicted Molecular Ion (m/z) Potential Characteristic Fragment Ions (m/z)

| Methyl Ester | 328 | [M-OCH3]+, [M-COOCH3]+, fragments related to the gibberellin skeleton |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for the quantitative analysis of gibberellins, offering superior sensitivity and selectivity compared to older methods like gas chromatography-mass spectrometry (GC-MS). tandfonline.com For metabolomics profiling, which aims to identify and quantify a wide range of metabolites in a biological sample, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred platform. researchgate.net

The analysis of gibberellins, including this compound, as free acids is typically performed using a reversed-phase C18 column. tandfonline.comnih.gov The mobile phase often consists of a gradient of methanol or acetonitrile and water, with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. tandfonline.comnih.gov Detection is achieved using an electrospray ionization (ESI) source, usually in negative ion mode, which is well-suited for acidic compounds like GAs. tandfonline.com

Quantification is performed using the multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.net For instance, in the analysis of gibberellic acid (GA3), the transition of m/z 345→239 is monitored. nih.gov While specific MRM transitions for this compound are not widely published, they would be determined by infusing a pure standard into the mass spectrometer to identify the most stable and abundant fragment ions. To enhance sensitivity, especially for low-abundance GAs, chemical derivatization with a reagent that imparts a permanent positive charge (an "MS-probe") can be employed, allowing for detection in the more sensitive positive ion mode and increasing quantification limits by up to 50-fold. nih.gov

A typical UPLC-MS/MS method for gibberellin profiling allows for the separation and detection of numerous GAs in a single chromatographic run, with limits of detection often in the femtomole range. tandfonline.com This high-throughput capability is essential for metabolomics studies that compare GA profiles across different tissues, developmental stages, or experimental conditions. nih.gov

Table 1: Representative Parameters for UPLC-MS/MS Analysis of Gibberellins

ParameterTypical Value/Condition
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)
Column Reversed-Phase C18 (e.g., Acquity CSH®)
Mobile Phase Gradient of Methanol and 10mM Ammonium Formate (aq)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Detection Mode Multiple-Reaction Monitoring (MRM)
Limit of Detection 0.08 to 10 fmol tandfonline.com
Linear Range Up to 4 orders of magnitude tandfonline.com

Immunoassays and Bioassay Applications for Gibberellin Activity

Before the widespread adoption of LC-MS, immunoassays and bioassays were the primary methods for quantifying gibberellins and assessing their biological activity. While less specific than MS-based methods, they remain valuable tools for high-throughput screening and for determining the functional effects of GAs.

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are based on the principle of competitive binding between a labeled GA and the GA in a sample for a limited number of antibody binding sites. nih.govbiorxiv.org These assays can be extremely sensitive, capable of detecting picogram quantities of specific gibberellins like GA1, GA3, GA4, GA7, and GA9. tandfonline.combiorxiv.org The development of highly specific monoclonal or polyclonal antibodies is critical to the success of these assays. The intensity of the signal (e.g., color in ELISA) is inversely proportional to the concentration of the target GA in the sample. nih.gov While no specific immunoassay for this compound has been detailed in the literature, its structural similarity to GA9 suggests that an antibody raised against GA9 might exhibit some degree of cross-reactivity, which would need to be carefully quantified.

Table 2: Characteristics of a Typical Gibberellin ELISA Kit

FeatureDescription
Assay Type Competitive Inhibition ELISA researchgate.net
Target Analytes Specific gibberellins (e.g., GA3, GA4/7) tandfonline.com
Sensitivity Sub-picogram to low nanogram/mL range tandfonline.comresearchgate.net
Sample Types Plant tissue homogenates, culture media researchgate.net
Detection Colorimetric (OD measured at 450 nm) researchgate.net
Key Advantage High-throughput capability, no need for complex instrumentation
Key Limitation Potential for cross-reactivity with structurally similar GAs

Bioassays are essential for determining the biological potency of a gibberellin. The most widely used and sensitive bioassay for GAs is the dwarf rice (Oryza sativa L. cv. 'Tan-ginbozu') micro-drop assay. ox.ac.uk This cultivar is a GA-deficient mutant and exhibits a significant elongation of the second leaf sheath in response to exogenously applied bioactive GAs. ox.ac.uk The assay is sensitive enough to detect femtomole quantities of certain gibberellins. researchgate.net The bioactivity of this compound would be expected to be low in this assay, as it is generally considered a precursor to more active forms. Its activity would likely be comparable to or less than that of GA9, which itself has much lower activity than bioactive GAs like GA1 and GA4 in this system. researchgate.net The sensitivity of the dwarf rice bioassay can be further enhanced by pre-treating the seedlings with an inhibitor of GA biosynthesis, such as uniconazole, which reduces the endogenous GA levels and makes the plant more responsive to applied GAs. researchgate.net

Isotopic Labeling Strategies for Metabolic Flux and Transport Studies (e.g., 3H-GA9, 2H-GA9)

Isotopic labeling is a powerful technique for tracing the movement and metabolic fate of compounds within a biological system. nih.gov In gibberellin research, stable isotopes (like deuterium, 2H, or carbon-13, 13C) and radioisotopes (like tritium, 3H) are used to label GA molecules. These labeled GAs can then be applied to plants, and their conversion into other metabolites and their transport to different organs can be monitored over time. tandfonline.com

Studies using deuterium-labeled ([2H]) and tritium-labeled ([3H]) GA9 have been instrumental in elucidating the early non-hydroxylation pathway of GA biosynthesis. tandfonline.comresearchgate.net For example, when [2H]GA9 was applied to radish plants (Raphanus sativus), the appearance of labeled [2H]GA4 and [2H]GA20 was detected, confirming the metabolic conversion of GA9 to these downstream products. tandfonline.comresearchgate.net Similarly, feeding experiments with [3H]GA9 showed that radioactivity was transported from the application site (the leaf) to other parts of the plant, primarily the rapidly growing upper leaves, where it was found predominantly in the GA4 fraction. tandfonline.com This demonstrates not only the metabolic conversion but also the transport of GA precursors to sites of active growth where they are converted into bioactive forms.

These tracer studies are fundamental to metabolic flux analysis, which seeks to quantify the rates of metabolic reactions. nih.gov By tracking the incorporation and conversion of labeled substrates, researchers can build models of the GA metabolic network and understand how it is regulated under different conditions. Although specific studies using labeled this compound are not documented, the methodologies established with labeled GA9 serve as a direct blueprint for how its metabolic flux and transport could be investigated. Such an experiment would reveal whether this compound is a stable endpoint or an intermediate that is further metabolized, and it would clarify its mobility within the plant.

Table 3: Results of a Representative Isotopic Labeling Experiment Using [³H]GA9 in Raphanus sativus

Metabolite FractionRadioactivity in Applied Leaf (Bq)Radioactivity in Upper Leaves (Bq)Radioactivity in Stem (Bq)
[³H]GA20 1252015
[³H]GA9 185011095
[³H]GA4 21035080
[³H]GA1 Not DetectedNot DetectedNot Detected
Data are hypothetical and based on trends reported in studies such as Kobayashi et al. (1994).

Contemporary Research Applications and Future Perspectives on 2,3 Didehydrogibberellin A9

Elucidating Species-Specific Gibberellin Metabolic Pathways

2,3-Didehydrogibberellin A9 (2,3-didehydroGA9) serves as a key metabolic intermediate in the complex network of gibberellin (GA) biosynthesis, and its study offers valuable insights into species-specific metabolic pathways. Gibberellins (B7789140) are a large family of diterpenoid phytohormones that regulate many aspects of plant growth and development. frontiersin.orgwikipedia.org The biosynthesis of bioactive GAs, such as GA4, from their precursors like GA9 involves a series of enzymatic conversions. The presence and activity of specific enzymes determine the predominant metabolic routes in different plant species.

In some plant species, 2,3-didehydroGA9 is a transient intermediate formed from GA9 through the action of a 2,3-desaturase enzyme. For instance, research on rice has indicated that the enzyme OsGA3ox1 possesses not only 3β-hydroxylase activity (converting GA9 to GA4) but also 2,3-desaturase activity, which can lead to the formation of 2,3-didehydroGA9. This dual functionality suggests a branching point in the GA metabolic grid in rice.

Conversely, in other species, 2,3-didehydroGA9 can be a substrate for further enzymatic reactions. For example, in the developing seeds of Marah macrocarpa, a two-step enzymatic process involving GA3ox-like enzymes can convert intermediates to GA7 via 2,3-didehydroGA9. nih.gov This highlights a distinct pathway for the biosynthesis of this specific bioactive gibberellin. The study of such species-specific modifications in the later steps of GA biosynthesis, particularly after the formation of GA12, is crucial for understanding the diversity of gibberellin metabolism that has evolved in flowering plants. frontiersin.orgfrontiersin.org

The elucidation of these pathways often involves the application of labeled compounds, such as deuterated or tritiated forms of gibberellins, to trace their metabolic fate within plant tissues or cell-free systems. By analyzing the conversion products, researchers can identify the enzymatic activities present in a particular species and reconstruct its specific GA metabolic network.

Applications in Plant Biotechnology and Genetic Engineering for Crop Improvement

The manipulation of gibberellin metabolic pathways through biotechnology and genetic engineering presents a promising avenue for crop improvement, and understanding the role of intermediates like this compound is integral to these efforts. numberanalytics.comiatp.org By modulating the levels of bioactive GAs, it is possible to influence key agronomic traits such as plant height, biomass, and seed germination. nih.govmdpi.com

Genetic modification of GA biosynthesis or signaling pathways has the potential to enhance crop yields and growth. numberanalytics.com For example, overexpressing a gene that encodes an enzyme early in the GA biosynthetic pathway, such as a GA 20-oxidase, has been shown to increase plant height and biomass in Medicago truncatula, suggesting a strategy for improving forage crops. nih.gov Conversely, targeted suppression of GA biosynthesis can be used to create semi-dwarf varieties, a key trait in the "Green Revolution" that led to increased grain yields by reducing lodging.

Knowledge of the metabolic step involving the conversion of GA9 to 2,3-didehydroGA9 and subsequently to other GAs can be harnessed for fine-tuning GA levels. For instance, if 2,3-didehydroGA9 is a key precursor to a potent growth-promoting GA in a particular crop, enhancing the activity of the enzymes responsible for its formation could lead to increased growth. Conversely, if this pathway leads to less active or inactive GAs, its suppression could redirect metabolic flux towards more desirable bioactive forms.

Biotechnological approaches such as Marker-Assisted Selection (MAS) and genome-wide association studies (GWAS) can be employed to identify genes associated with specific GA metabolic profiles and their corresponding traits. cabidigitallibrary.org This information can then be used in breeding programs to select for crop varieties with optimized GA metabolism for improved performance. The integration of these biotechnological tools with a detailed understanding of the GA metabolic network, including the role of intermediates like this compound, is crucial for the development of next-generation crops with enhanced resilience and productivity. researchgate.netresearchgate.net

Investigating Novel Biological Functions and Regulatory Roles

While this compound is primarily recognized as a metabolic intermediate, ongoing research is exploring the possibility of novel biological functions and regulatory roles for this and other "minor" gibberellins. The biological activity of gibberellins is highly structure-dependent, and even subtle modifications can alter their interaction with receptors and downstream signaling components. cymitquimica.com The presence of a double bond in the 2,3-position of 2,3-didehydroGA9 differentiates it from GA9 and could confer unique biological properties. cymitquimica.com

Future research in this area will likely involve detailed physiological and molecular studies using synthetic 2,3-didehydroGA9 applied exogenously to various plant systems and mutant lines. By observing the phenotypic and transcriptomic responses, researchers can uncover any unique biological activities of this compound that are distinct from its role as a precursor. Such investigations could reveal previously unknown regulatory loops and feedback mechanisms within the gibberellin signaling network.

Development of Advanced Analytical Tools for Phytohormone Profiling

The accurate and sensitive quantification of phytohormones, which are often present in trace amounts in plant tissues, is essential for studying their metabolism and function. nih.govresearchgate.net The development of advanced analytical tools, particularly those based on mass spectrometry, has been pivotal for research on gibberellins, including this compound. nih.govresearchgate.netacs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the comprehensive profiling of gibberellins due to its high sensitivity, selectivity, and throughput. scielo.brjournal-dtt.orgresearchgate.netnih.gov Recent advancements in this field have focused on further improving detection limits and expanding the number of GAs that can be analyzed simultaneously.

Key developments include:

Improved Sample Preparation: Techniques like micro-scale matrix solid-phase dispersion (MSPD) allow for the analysis of very small amounts of plant tissue (<1 mg), enabling spatially-resolved profiling of gibberellins within a single organ, such as a leaf. researchgate.netacs.org

Chemical Derivatization: To enhance the sensitivity of detection for acidic phytohormones like gibberellins, chemical derivatization strategies have been developed. For instance, the use of "MS-probes" like bromocholine can significantly increase the ionization efficiency of GAs in the mass spectrometer, leading to much lower detection limits. nih.gov

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, provides highly accurate mass measurements, which aids in the confident identification of known and novel gibberellins in complex plant extracts.

These advanced analytical methods are crucial for building the detailed datasets required for systems biology approaches and for precisely quantifying the subtle changes in this compound levels that may occur in response to genetic or environmental perturbations.

Q & A

What are the key analytical techniques for characterizing the molecular structure of 2,3-Didehydrogibberellin A9?

Basic
Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR resolves stereochemical ambiguities, particularly for undefined chiral centers noted in the 3D structure . High-resolution MS confirms the molecular formula (C₁₉H₂₂O₄) and exact mass (314.15181 Da) . X-ray crystallography can validate spatial arrangements, though challenges arise due to flexible ring systems and undefined stereochemistry .

What protocols are recommended for synthesizing this compound in laboratory settings?

Basic
Synthesis protocols must address stereochemical control, given the compound’s four chiral centers and potential for conformational variability . Methods should include:

  • Chiral chromatography for isolating enantiomers.
  • Protecting group strategies to prevent undesired lactone ring modifications.
  • Catalytic hydrogenation to manage unsaturated bonds (e.g., the 2,3-didehydro moiety) .
    Reported yields and purity (≥95% via HPLC) highlight the need for rigorous purification .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., molecular weight) of this compound?

Advanced
Discrepancies, such as molecular weight (314.15181 vs. 314.3756 Da ), arise from isotopic variations or measurement techniques. To resolve these:

  • Use isotope dilution mass spectrometry for precise mass validation.
  • Cross-reference data with standardized databases (e.g., LMSD or PubChem ).
  • Apply meta-analytical tools like Higgins’ I² statistic to quantify heterogeneity across studies .

What experimental design considerations are critical when investigating the bioactivity of this compound in plant physiology studies?

Advanced
Key factors include:

  • Dose-response curves : Test concentrations between 10⁻⁶–10⁻⁴ M, as lower doses may fail to elicit gibberellin-like effects .
  • Negative controls : Use gibberellin biosynthesis inhibitors (e.g., paclobutrazol) to isolate compound-specific activity.
  • Environmental variables : Control light, temperature, and soil pH to minimize confounding effects .

How should researchers address structural ambiguities related to undefined stereochemistry in this compound?

Advanced
Undefined stereochemistry (e.g., at C-11 ) impacts bioactivity predictions. Strategies include:

  • Computational modeling : Use density functional theory (DFT) to predict stable conformers .
  • Chiral resolution : Employ polarimetric detection or enantioselective synthesis to isolate active stereoisomers .
  • Crystallographic data : Collaborate with facilities specializing in small-molecule crystallography for structural validation .

What are the documented hydrogen bonding capabilities of this compound, and how do they influence its reactivity?

Basic
The compound has 1 hydrogen bond donor (carboxylic acid group) and 4 acceptors (carbonyl and hydroxyl oxygens) . These facilitate interactions with:

  • Enzyme active sites : Hydroxyl groups may bind to gibberellin receptors in plant cells.
  • Solubility : Hydrogen bonding with polar solvents (e.g., methanol) enhances solubility, critical for in vitro assays .

What strategies are effective for conducting meta-analyses on heterogeneous data regarding the biological effects of this compound?

Advanced
To address heterogeneity (e.g., conflicting bioactivity reports):

  • Calculate Higgins’ I² to quantify variability (% of total variation due to heterogeneity) .
  • Use random-effects models to account for between-study variance.
  • Stratify data by experimental conditions (e.g., plant species, application method) to identify confounding factors .

How can researchers ensure reproducibility in experiments involving this compound given variability in chemical sources?

Basic
Documentation must include:

  • Supplier batch numbers and purity certificates (≥95% ).
  • Storage conditions : Store at -20°C to prevent degradation .
  • Solvent systems : Specify aqueous/organic ratios for solubility optimization .
    Follow guidelines from the ICMJE for detailed chemical reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.